Positional Isomerism and Regioselectivity: 5-Pyrimidinyl Substitution Offers a Distinct Structural and Electronic Profile
The (E)-1-(pyrimidin-5-yl)ethanone oxime scaffold is differentiated from its 2- and 4-pyrimidinyl ethanone oxime regioisomers by the specific placement of the oxime group at the 5-position of the pyrimidine ring [1]. This substitution pattern is distinct from pyrimidine-2-yl [2] and pyrimidine-4-yl ethanone oximes. In a broader context of pyrimidinyl oxime kinase inhibitors, substitution at the 5-position of the pyrimidine core is a key feature of numerous biologically active compounds, including potent EGFR and ErbB-2 dual inhibitors with nanomolar IC50 values [3]. While direct head-to-head activity data for the specific target compound is not publicly available, the class-level inference is that the 5-pyrimidinyl substitution pattern is a privileged scaffold in kinase inhibitor design, distinguishing it from other regioisomers [3].
| Evidence Dimension | Positional substitution pattern on pyrimidine ring |
|---|---|
| Target Compound Data | Pyrimidine-5-yl substitution with ethanone oxime at 5-position (CAS 349493-40-9) [1] |
| Comparator Or Baseline | Pyrimidine-2-yl ethanone oxime (CAS 346610-08-0) [2]; Pyrimidine-4-yl ethanone oxime (CAS 242458-27-1) |
| Quantified Difference | Structural; no quantitative activity data available for direct comparison |
| Conditions | Structural characterization via PubChem and CAS databases |
Why This Matters
Regioisomeric differences can lead to distinct target binding and metabolic stability profiles; selection of the correct positional isomer is essential for SAR consistency and reproducible biological activity in kinase inhibitor programs.
- [1] PubChem. (2025). (E)-1-(pyrimidin-5-yl)ethanone oxime. PubChem CID 45080093. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/349493-40-9 View Source
- [2] PubChem. (2025). (Z)-1-(Pyrimidin-2-yl)ethanone oxime. PubChem CID 10588739. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10588739 View Source
- [3] Gaul, M. D., et al. (2007). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(17), 4861-4865. doi:10.1016/j.bmcl.2007.06.046 View Source
